Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate
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Overview
Description
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is a derivative of phthalazine and is characterized by the presence of a methyl ester group at the 5-position and a keto group at the 4-position of the dihydrophthalazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with methyl chloroformate to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phthalazine derivatives with additional oxygen functionalities.
Reduction: Hydroxyphthalazine derivatives.
Substitution: Various substituted phthalazine esters and amides.
Scientific Research Applications
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
- Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 5-position and keto group at the 4-position make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-oxo-3H-phthalazine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-5-11-12-9(13)8(6)7/h2-5H,1H3,(H,12,13) |
InChI Key |
KBPFHCSMFMOFBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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